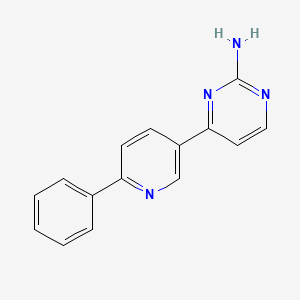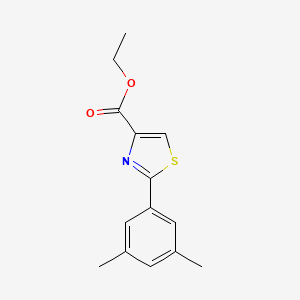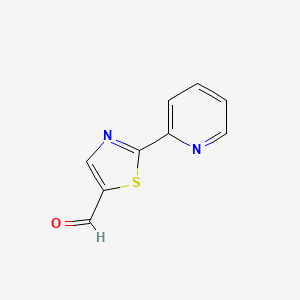![molecular formula C8H6BrN3O2 B1394968 6-Bromo-2-méthylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4](/img/structure/B1394968.png)
6-Bromo-2-méthylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Vue d'ensemble
Description
“Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound that has been used in the synthesis of various novel compounds . It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds have been studied. For example, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate” and related compounds have been characterized using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Applications Antitumorales
Les dérivés de PP, y compris le « 6-Bromo-2-méthylpyrazolo[1,5-a]pyrimidine-2-carboxylate », ont montré un potentiel en tant qu'échafaudages antitumoraux . Ils ont été utilisés dans le développement de médicaments anticancéreux en raison de leur capacité à inhiber certaines enzymes qui sont surexprimées dans les cellules cancéreuses .
Activité Inhibitrice Enzymatiques
Ces composés ont démontré une activité inhibitrice enzymatique . Cela signifie qu'ils peuvent bloquer l'action de certaines enzymes, ce qui peut être utile dans le traitement de maladies causées par la suractivité de ces enzymes .
Agents Neuroprotecteurs
Les hybrides triazole-pyrimidine, qui peuvent être synthétisés à partir de dérivés de PP, ont montré des propriétés neuroprotectrices prometteuses . Ils ont le potentiel de réduire la mort neuronale, ce qui en fait une stratégie potentielle pour traiter les maladies neurodégénératives, l'accident vasculaire cérébral ischémique et les traumatismes crâniens .
Agents Antineuro-inflammatoires
Ces composés ont également démontré des propriétés antineuro-inflammatoires . Ils peuvent inhiber la production d'oxyde nitrique (NO) et du facteur de nécrose tumorale α (TNF-α), qui sont impliqués dans la neuroinflammation .
Applications Antivirales
La pyrimidine et ses dérivés ont été prouvés comme ayant une activité antivirale . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans le développement de médicaments antiviraux .
Applications Antioxydantes
Ces composés ont également montré une activité antioxydante . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres .
Applications Antimicrobiennes
Le « this compound » et ses dérivés ont démontré une activité antimicrobienne . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens .
Applications en Science des Matériaux
Les dérivés de PP ont attiré l'attention en science des matériaux en raison de leurs propriétés photophysiques significatives . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux matériaux ayant des propriétés uniques .
Mécanisme D'action
Target of Action
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have been shown to have significant impact in medicinal chemistry . The primary targets of these compounds are often associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets to induce changes that can lead to various biological effects . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Studies on similar compounds suggest that they may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may affect the inflammatory pathway.
Result of Action
Studies on similar compounds have shown that they can exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
The studies indicate that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of these compounds. Further studies are needed to fully understand their potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate on cells are diverse and depend on the specific cellular context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can inhibit the proliferation of cancer cells by disrupting key signaling pathways that regulate cell growth and survival . Additionally, this compound may induce apoptosis in certain cell types by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access. Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and can lead to various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interaction with other compounds in the experimental system . Long-term studies have shown that Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate may cause toxic or adverse effects, such as tissue damage or organ dysfunction .
Metabolic Pathways
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate may accumulate in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may localize to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDSBMSESLQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677763 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-40-4 | |
| Record name | Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














